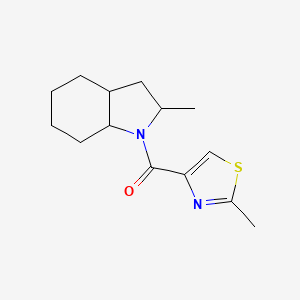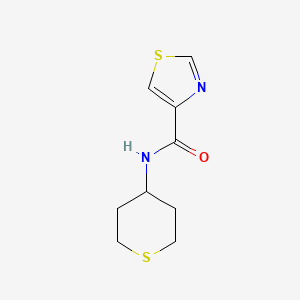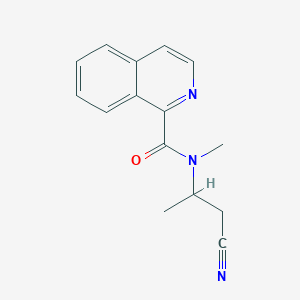
N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide, also known as A-803467, is a small molecule that has been extensively studied for its potential use as a pain medication. It belongs to the class of compounds known as sodium channel blockers, which are known to be effective in reducing pain. In
Mecanismo De Acción
N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide works by blocking sodium channels in nerve cells, which are responsible for transmitting pain signals to the brain. By blocking these channels, N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide reduces the amount of pain signals that are transmitted, resulting in a reduction in pain. N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide is selective for a specific type of sodium channel known as Nav1.8, which is predominantly expressed in sensory neurons and is involved in the transmission of pain signals.
Biochemical and Physiological Effects:
In addition to its pain-reducing effects, N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide has been shown to have other physiological effects. It has been shown to reduce the excitability of neurons in the brain, which may be beneficial for treating conditions such as epilepsy and anxiety. N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide has also been shown to have anti-inflammatory effects, which may be beneficial for treating conditions such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide in lab experiments is its specificity for Nav1.8 sodium channels. This allows researchers to selectively block these channels and study their effects on pain and other physiological processes. However, one limitation of using N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide is its relatively low potency compared to other sodium channel blockers. This can make it difficult to achieve complete block of Nav1.8 channels in some experiments.
Direcciones Futuras
There are several future directions for research on N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide. One area of interest is the development of more potent analogs of N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide that can achieve more complete block of Nav1.8 channels. Another area of interest is the investigation of N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide's effects on other physiological processes, such as inflammation and neuronal excitability. Finally, there is interest in exploring the potential use of N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide in human patients for the treatment of pain and other conditions.
Métodos De Síntesis
The synthesis of N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide involves the reaction of 2-chloro-N-methylisoquinoline-1-carboxamide with 1-cyanopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide and typically requires high temperatures and extended reaction times. The resulting product is purified by column chromatography, yielding N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide in high purity.
Aplicaciones Científicas De Investigación
N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide has been extensively studied for its potential use as a pain medication. It has been shown to be effective in reducing pain in animal models of neuropathic and inflammatory pain. N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide has also been investigated for its potential use in treating other conditions such as epilepsy, depression, and anxiety.
Propiedades
IUPAC Name |
N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11(7-9-16)18(2)15(19)14-13-6-4-3-5-12(13)8-10-17-14/h3-6,8,10-11H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZNWWUXGATMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N(C)C(=O)C1=NC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[2-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B7563346.png)
![1-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidin-2-one](/img/structure/B7563350.png)
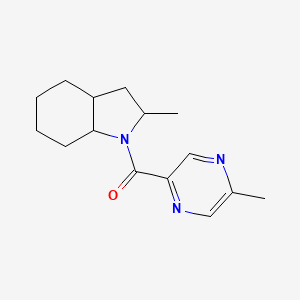
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylmethyl)ethanamine](/img/structure/B7563374.png)
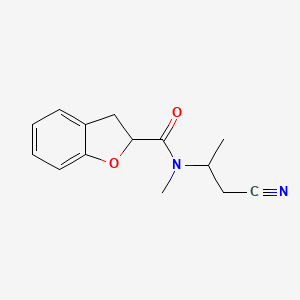
![1-Methyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidin-2-one](/img/structure/B7563387.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-(2-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7563391.png)


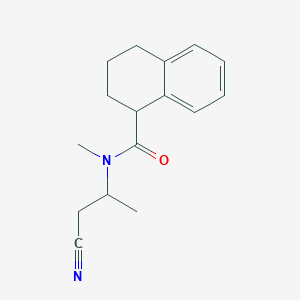
![[2-(Difluoromethylsulfanyl)pyridin-3-yl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7563423.png)
![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7563445.png)
